![molecular formula C5H6ClN3 B1297447 6-chloro-N-methylpyridazin-3-amine CAS No. 14959-32-1](/img/structure/B1297447.png)
6-chloro-N-methylpyridazin-3-amine
Overview
Description
6-chloro-N-methylpyridazin-3-amine is a synthetic compound used in various scientific experiments . It is a heterocyclic compound.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including cyclization reactions and nitration reactions. One commonly used method involves the reaction of 4-chloro-3-nitropyridine with methanol and sodium hydroxide.Molecular Structure Analysis
There are many analytical techniques that can be used to analyze this compound. For instance, gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for purity analysis. Furthermore, NMR spectroscopy and IR spectroscopy can be used to establish the structural properties of this compound.Chemical Reactions Analysis
This compound is a synthetic compound that is used in various scientific experiments. It is a heterocyclic compound. The chemical reactions involving this compound can be characterized using various analytical methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectroscopy (MS).Physical And Chemical Properties Analysis
This compound is a pale yellow crystalline solid with a melting point of 198-199℃ and a predicted boiling point of 357.4±22.0 °C. It has a density of 1.338 and is stored under inert gas (nitrogen or Argon) at 2–8 °C. It has a predicted pKa value of 4.36±0.10 .Scientific Research Applications
Synthesis and Structural Properties
A study on the synthesis of novel substituted compounds, including a focus on reactions with chloral and amines, provides foundational knowledge on chemical synthesis techniques that could be applicable to "6-chloro-N-methylpyridazin-3-amine." These synthetic routes offer insights into the creation of diverse chemical structures for further applications in material science or pharmaceutical research (Issac & Tierney, 1996).
Degradation and Environmental Impact
Research on the degradation of nitrogen-containing hazardous compounds, including amines, highlights the environmental significance of managing such compounds. Advanced oxidation processes are identified as effective methods for the mineralization of these compounds, suggesting potential environmental applications for managing the degradation of "this compound" and its derivatives (Bhat & Gogate, 2021).
Amine-functionalized Materials
A review on amine-functionalized metal–organic frameworks (MOFs) for CO2 capture presents a fascinating application area. The strong interaction between CO2 and basic amino functionalities underscores the potential of amine-functionalized materials for environmental and industrial applications, pointing towards the relevance of "this compound" in designing materials for gas capture and separation (Lin, Kong, & Chen, 2016).
Biogenic Amines and Food Safety
The presence of biogenic amines in food, their formation, and impact on health are critical aspects of food safety research. Understanding the microbial decarboxylation of amino acids, which leads to biogenic amine formation, is essential for managing food quality and safety, providing a context for studying "this compound" in relation to food chemistry and toxicology (Bulushi et al., 2009).
Safety and Hazards
The safety symbol for 6-chloro-N-methylpyridazin-3-amine is GHS07, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-methylpyridazin-3-amine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many other amines, it may interact with various receptors or enzymes in the body, leading to a range of potential effects .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
properties
IUPAC Name |
6-chloro-N-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYIVAZIINDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343261 | |
Record name | 6-Chloro-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14959-32-1 | |
Record name | 6-Chloro-N-methyl-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14959-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-(methylamino)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.